
4-amino-N-(4-butyl-6-methylpyrimidin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-(4-butyl-6-methylpyrimidin-2-yl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with an amino group and a pyrimidine moiety The pyrimidine ring is substituted with butyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-butyl-6-methylpyrimidin-2-yl)benzenesulfonamide typically involves the following steps:
N-Sulfonation: The initial step involves the sulfonation of an aryl or heteroarylamine in the presence of dry pyridine or a mixture of dry acetone and pyridine.
Cyclization: The intermediate product undergoes cyclization to form the pyrimidine ring.
Substitution: The final step involves the substitution of the pyrimidine ring with butyl and methyl groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-N-(4-butyl-6-methylpyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamides .
Applications De Recherche Scientifique
4-amino-N-(4-butyl-6-methylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer and antimicrobial agent.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-amino-N-(4-butyl-6-methylpyrimidin-2-yl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cells, and its inhibition can lead to apoptosis (programmed cell death) in cancer cells . The compound binds to the active site of the enzyme, preventing its normal function and disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamerazine: 4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide.
Sulfadiazine: 4-amino-N-(2-pyrimidinyl)benzenesulfonamide.
Sulfamethazine: 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide.
Uniqueness
4-amino-N-(4-butyl-6-methylpyrimidin-2-yl)benzenesulfonamide is unique due to the presence of butyl and methyl groups on the pyrimidine ring, which can influence its biological activity and specificity. This structural variation can lead to different binding affinities and selectivities compared to other similar compounds .
Propriétés
Numéro CAS |
107203-71-4 |
|---|---|
Formule moléculaire |
C15H20N4O2S |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
4-amino-N-(4-butyl-6-methylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H20N4O2S/c1-3-4-5-13-10-11(2)17-15(18-13)19-22(20,21)14-8-6-12(16)7-9-14/h6-10H,3-5,16H2,1-2H3,(H,17,18,19) |
Clé InChI |
NJVPYAANQKSHAT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC(=NC(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


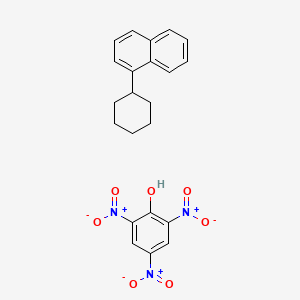
![4-methyl-N'-[(E)-1-(1-naphthyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11968531.png)
![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11968532.png)
![ethyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968538.png)
![N-({[3-Allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)urea](/img/structure/B11968539.png)
![N-(4-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11968547.png)

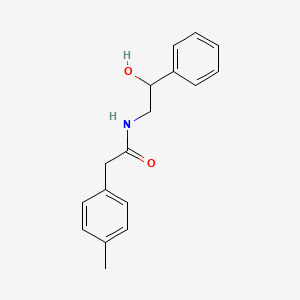
![N-[3-(benzenesulfonyl)-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B11968567.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968573.png)
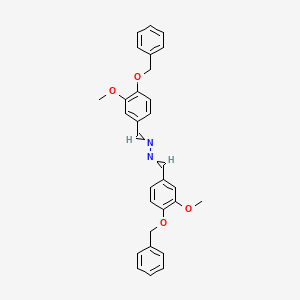
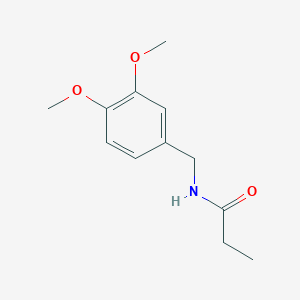
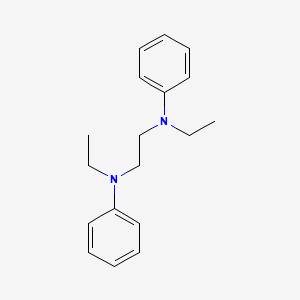
![N-[(Z)-1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-(4-isopropylphenyl)ethenyl]benzamide](/img/structure/B11968597.png)
